ethyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a benzothiazole ring, a butoxybenzoyl group, and a sulfamoyl group
Preparation Methods
The synthesis of ethyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, including the formation of the benzothiazole ring and the introduction of the butoxybenzoyl and sulfamoyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Ethyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of new derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways or developing new drugs.
Medicine: Potential therapeutic applications could include acting as an inhibitor or activator of specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action depend on the specific biological context and the molecular targets it interacts with.
Comparison with Similar Compounds
Ethyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared to other similar compounds, such as:
Methyl 2-[(2Z)-2-[(phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate: This compound has a similar benzothiazole ring and sulfamoyl group but differs in the substituents attached to the benzothiazole ring.
Ethyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate: This compound has a methoxybenzoyl group instead of a butoxybenzoyl group, which may affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-(4-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S2/c1-3-5-12-31-16-8-6-15(7-9-16)21(27)24-22-25(14-20(26)30-4-2)18-11-10-17(33(23,28)29)13-19(18)32-22/h6-11,13H,3-5,12,14H2,1-2H3,(H2,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFUIBRZAVLPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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